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  • Product: Diphenyl pentylphosphonate
  • CAS: 21645-07-8

Core Science & Biosynthesis

Foundational

1H and 31P NMR chemical shifts for diphenyl pentylphosphonate

An In-depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts for Diphenyl Pentylphosphonate Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts for Diphenyl Pentylphosphonate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insight into the molecular structure, dynamics, and purity of compounds. For organophosphorus compounds, a class with significant applications ranging from medicinal chemistry to materials science, multinuclear NMR—leveraging both proton (¹H) and phosphorus-31 (³¹P) nuclei—is particularly powerful. The ³¹P nucleus offers a unique spectroscopic window, characterized by its 100% natural abundance, a spin of ½, and a wide chemical shift range that is exquisitely sensitive to the electronic environment around the phosphorus atom.[1][2]

This guide provides a detailed technical overview of the expected ¹H and ³¹P NMR spectral characteristics of diphenyl pentylphosphonate. It is designed for researchers, scientists, and drug development professionals, offering not just predictive data but also the underlying theoretical principles and practical experimental protocols necessary for accurate spectral acquisition and interpretation. By synthesizing established NMR principles with data from analogous structures, this document serves as an authoritative reference for the characterization of this and related phosphonate compounds.

Molecular Structure and NMR Environments

Diphenyl pentylphosphonate possesses several distinct nuclear environments that give rise to a characteristic NMR fingerprint. The key to interpreting its spectra lies in identifying these unique positions within the molecule.

Diagram 1: Molecular Structure of Diphenyl Pentylphosphonate

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of diphenyl pentylphosphonate B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample and lock on solvent deuterium signal C->D E 5. Tune and match probe for ¹H and ³¹P frequencies D->E F 6. Calibrate 90° pulse widths for both nuclei E->F G 7. Acquire Spectra: - ¹H Spectrum - ¹H-decoupled ³¹P Spectrum F->G H 8. Apply Fourier Transform G->H I 9. Phase correction and baseline correction H->I J 10. Reference spectra: - ¹H to TMS (0 ppm) - ³¹P to 85% H₃PO₄ (0 ppm) I->J K 11. Integrate peaks and analyze multiplicities J->K

Caption: Standardized workflow for NMR analysis of diphenyl pentylphosphonate.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of diphenyl pentylphosphonate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the NMR probe for both the ¹H and ³¹P frequencies to ensure maximum sensitivity and optimal peak shape.

  • Acquisition Parameters:

    • ¹H Spectrum:

      • Pulse Width (p1): Calibrate a 90° pulse.

      • Acquisition Time (aq): Set to 2-4 seconds to ensure good resolution.

      • Relaxation Delay (d1): Use a delay of 1-5 seconds.

      • Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise.

    • ³¹P {¹H} Spectrum (Proton-Decoupled):

      • Pulse Width (p1): Calibrate a 90° pulse for ³¹P.

      • Acquisition Time (aq): Set to 1-2 seconds. [3] * Relaxation Delay (d1): For quantitative analysis, a delay of 5 times the longest T₁ of the phosphorus nucleus is recommended. For routine characterization, 2-5 seconds is often adequate. [3] * Number of Scans (ns): 32 to 64 scans usually provide an excellent signal.

      • Referencing: Use an external standard of 85% H₃PO₄ defined at 0 ppm. [3]

Advanced Considerations

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for the ³¹P nucleus, which is sensitive to solvent polarity and hydrogen bonding capabilities. [4][5]In protic solvents, the ³¹P signal may shift downfield compared to its position in aprotic solvents like CDCl₃. [6]It is crucial to report the solvent used when documenting spectral data.

  • Heteronuclear Coupling Constants (J-coupling): The coupling between ³¹P and ¹H nuclei provides valuable structural information. The two-bond coupling (²JPH) between the phosphorus and the α-protons is typically in the range of 15-25 Hz for similar phosphonates. This coupling is a definitive tool for assigning the α-methylene group.

  • Purity Assessment via NMR: Both ¹H and ³¹P NMR are excellent for assessing sample purity. The ³¹P spectrum can quickly reveal phosphorus-containing impurities, which might be difficult to detect otherwise. [2]The ¹H spectrum can be used to quantify residual solvents and other non-phosphorus impurities.

Conclusion

The structural characterization of diphenyl pentylphosphonate is effectively achieved through a combined ¹H and ³¹P NMR spectroscopic approach. The ³¹P spectrum provides a direct and sensitive handle on the phosphorus environment, while the ¹H spectrum elucidates the complete proton framework of the molecule. The predicted chemical shifts, multiplicities, and coupling patterns detailed in this guide provide a robust framework for scientists to confirm the identity, assess the purity, and understand the structural nuances of this important class of organophosphorus compounds.

References

  • BenchChem. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates.
  • Sindt, M., Stephan, B., Schneider, M., & Mieloszynski, J. L. (2006). CHEMICAL SHIW PREDICTION OF 31P-NMR SHIFTS FOR DIALKYL OR DIARYL PHOSPHONATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1).
  • Li, S., et al. (1988). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. Phosphorous and Sulfur and the Related Elements, 36.
  • Li, S., et al. (2007). STUDIES ON ORGANOPHOSPHORUS COMPOUNDS. XXVII. SOLVENT EFFECTS ON THE 31P NMR CHEMICAL SHIFTS OF SOME CYCLIC PHOSPHONATES. Taylor & Francis Online.
  • Maryasin, B., & Zipse, H. (2026). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. PMC.
  • Steffen's Chemistry Pages. (n.d.). 31P chemical shifts.
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.
  • ProQuest. (n.d.). 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (2022). 1H NMR Chemical Shift.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

Sources

Exploratory

Mechanism of Michaelis-Arbuzov reaction for diphenyl pentylphosphonate synthesis

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction: Synthesis of Diphenyl Pentylphosphonate Authored by: Dr. Gemini, Senior Application Scientist Abstract The Michaelis-Arbuzov reaction stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction: Synthesis of Diphenyl Pentylphosphonate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus bonds. This guide offers a comprehensive examination of the reaction's mechanism, specifically tailored to the synthesis of diphenyl pentylphosphonate. We will delve into the nuanced interplay of reagents, catalysts, and reaction conditions, moving beyond a mere recitation of steps to elucidate the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development who seek not only to perform the synthesis but to fundamentally understand and optimize it.

Introduction: The Enduring Significance of the Michaelis-Arbuzov Reaction

First reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has become the most widely utilized method for synthesizing phosphonates. These organophosphorus compounds are of immense interest due to their diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. The reaction's enduring popularity stems from its reliability, broad substrate scope, and generally high yields.

The synthesis of diphenyl pentylphosphonate serves as an excellent case study for exploring the intricacies of the Michaelis-Arbuzov reaction. This specific phosphonate, while perhaps not a household name, represents a class of compounds with potential applications as flame retardants, lubricants, and synthetic intermediates. Understanding its formation provides a transferable framework for approaching the synthesis of other valuable phosphonate esters.

The Core Mechanism: A Step-by-Step Deconstruction

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism: a nucleophilic substitution (SN2) reaction followed by a dealkylation step. Let's dissect each stage in the context of synthesizing diphenyl pentylphosphonate from triphenyl phosphite and 1-bromopentane.

Step 1: Nucleophilic Attack and the Formation of a Quasiphosphonium Salt

The reaction is initiated by the nucleophilic attack of the phosphorus atom in triphenyl phosphite on the electrophilic carbon of 1-bromopentane. The lone pair of electrons on the phosphorus atom attacks the carbon atom bearing the bromine, displacing the bromide ion in a classic SN2 fashion. This concerted step results in the formation of a key intermediate: a trialkoxyphosphonium salt, in this case, the pentoxytriphenoxyphosphonium bromide.

Several factors influence the rate and efficiency of this initial step:

  • The Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl, which is consistent with the leaving group ability of the halide. Primary alkyl halides, like 1-bromopentane, are ideal substrates as they are more susceptible to SN2 attack and less prone to side reactions like elimination.

  • The Phosphite Ester: The nucleophilicity of the phosphorus atom is influenced by the electronic properties of the alkoxy or aryloxy groups attached. Electron-donating groups on the phosphite will increase its nucleophilicity, accelerating the reaction. In the case of triphenyl phosphite, the phenoxy groups are electron-withdrawing, which can make the phosphite less reactive than its trialkyl counterparts.

Step 2: Dealkylation - The Arbuzov Rearrangement

The second and often rate-determining step is the dealkylation of the quasiphosphonium salt. The displaced bromide ion, now acting as a nucleophile, attacks one of the phenyl groups attached to the phosphorus atom. This results in the formation of the thermodynamically stable P=O double bond, a hallmark of the phosphonate product, and the generation of bromobenzene as a byproduct.

It is a common misconception that the dealkylation always involves the removal of an alkyl group from the original phosphite. In the case of triaryl phosphites, the reaction can be more complex. The dealkylation can proceed via attack on the aromatic carbon, leading to the formation of the desired phosphonate and a haloarene.

The overall transformation can be summarized as follows:

Michaelis_Arbuzov reagents Triphenyl Phosphite + 1-Bromopentane intermediate Pentoxytriphenoxyphosphonium Bromide (Quasiphosphonium Salt) reagents->intermediate SN2 Attack products Diphenyl Pentylphosphonate + Bromobenzene intermediate->products Dealkylation (Arbuzov Rearrangement) Workflow A Assemble and Dry Glassware B Purge with Nitrogen A->B C Charge with Triphenyl Phosphite and Toluene B->C D Add 1-Bromopentane Solution Dropwise at Reflux C->D E Monitor Reaction by TLC or ³¹P NMR D->E F Cool to Room Temperature E->F G Remove Solvent under Reduced Pressure F->G H Purify by Vacuum Distillation or Column Chromatography G->H I Characterize Final Product H->I

Protocols & Analytical Methods

Method

Application Note: Liquid-Liquid Extraction of Actinides Using Diphenyl Pentylphosphonate (DPPP)

Introduction & Scientific Rationale The partitioning of actinides from high-level liquid waste (HLW) and spent nuclear fuel relies heavily on solvent extraction techniques. While tri-n-butyl phosphate (TBP) is the indust...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The partitioning of actinides from high-level liquid waste (HLW) and spent nuclear fuel relies heavily on solvent extraction techniques. While tri-n-butyl phosphate (TBP) is the industry standard for the PUREX process, neutral organophosphorus extractants with direct carbon-phosphorus (C-P) bonds—such as phosphonates—demonstrate superior extraction thermodynamics. The basicity of the phosphoryl group increases significantly when replacing a C-O-P linkage with a C-P group, enhancing the extractant's affinity for hard Lewis acids like hexavalent uranium (U(VI)) and tetravalent plutonium (Pu(IV))[1].

Diphenyl pentylphosphonate (DPPP) is an advanced phosphonate extractant. The inclusion of diphenyl groups provides steric bulk that improves phase disengagement and radiolytic stability, while the pentyl chain ensures high lipophilicity. DPPP operates via a solvation mechanism in moderate to high nitric acid concentrations (1.0–6.0 M HNO3​ ). The extractant molecules coordinate directly to the actinide center via their phosphoryl oxygen atoms, forming a neutral, lipophilic complex that readily partitions into the organic phase[2].

For hexavalent uranium, the extraction equilibrium is driven by the salting-out effect of nitrate ions:

Reagents and Equipment

Chemical Reagents:

  • Extractant: Diphenyl pentylphosphonate (DPPP, CAS 21645-07-8), >96% purity[3].

  • Diluent: n-Dodecane (>99% purity). Causality: Aliphatic diluents provide optimal density differences for phase separation and exhibit low toxicity compared to aromatic solvents.

  • Aqueous Phase: Nitric Acid ( HNO3​ , TraceMetal grade, 0.1 M to 6.0 M).

  • Actinide Tracers: Stock solutions of UO2​(NO3​)2​ , Pu(NO3​)4​ , and Am(NO3​)3​ .

  • Stripping Agents: 0.01 M HNO3​ (for U recovery); 0.5 M Hydroxylamine nitrate (HAN) in 0.1 M HNO3​ (for Pu recovery).

Analytical Equipment:

  • Thermostatted mechanical shaker or vortex mixer.

  • Benchtop centrifuge (capable of 3000 rpm).

  • High-Resolution Alpha Spectrometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Liquid Scintillation Counter (LSC) for 241Am quantification.

Experimental Protocol

This methodology outlines a self-validating system for the extraction, scrubbing, and stripping of actinides. To ensure data integrity, a mass balance calculation is integrated into the final step.

Phase 1: Solvent Preparation and Pre-equilibration
  • Preparation: Dissolve DPPP in n-dodecane to yield a 1.1 M organic solution.

  • Pre-equilibration: Contact the 1.1 M DPPP organic phase with an equal volume of blank 3.0 M HNO3​ in a centrifuge tube. Agitate for 10 minutes.

  • Separation: Centrifuge at 3000 rpm for 3 minutes. Discard the aqueous layer.

    • Causality: Pre-equilibration saturates the organic phase with nitric acid and water. This prevents the extraction of bulk acid during the active metal extraction step, ensuring the aqueous acidity remains constant for accurate thermodynamic profiling.

Phase 2: Actinide Extraction
  • Spiking: Prepare the aqueous feed by spiking 3.0 M HNO3​ with the target actinide tracers (e.g., 10−3 M U(VI), 10−5 M Pu(IV), and trace Am(III)).

  • Contact: Combine equal volumes ( Vorg​=Vaq​=2.0 mL) of the pre-equilibrated 1.1 M DPPP organic phase and the spiked aqueous feed.

  • Equilibration: Agitate the biphasic mixture using a thermostatted shaker at 25±0.1∘C for 15 minutes.

    • Causality: 15 minutes provides sufficient contact time to reach thermodynamic equilibrium for monomeric solvation mechanisms without causing emulsion formation.

  • Phase Disengagement: Centrifuge at 3000 rpm for 5 minutes. Carefully separate the loaded organic phase from the aqueous raffinate using a micropipette.

Phase 3: Scrubbing and Selective Stripping
  • Scrubbing: Contact the loaded organic phase with a fresh aliquot of 3.0 M HNO3​ (Organic:Aqueous ratio = 2:1) for 5 minutes. This removes weakly co-extracted trivalent minor actinides (Am, Cm) and fission products.

  • Plutonium Stripping: Contact the scrubbed organic phase with 0.5 M HAN in 0.1 M HNO3​ (O:A ratio = 1:1) for 15 minutes.

    • Causality: HAN acts as a selective reductant, converting highly extractable Pu(IV) to poorly extractable Pu(III). The Pu(III) is immediately expelled from the DPPP organic phase into the aqueous strip.

  • Uranium Stripping: Contact the remaining organic phase with 0.01 M HNO3​ (O:A ratio = 1:1) at 40∘C for 15 minutes. The drastic reduction in nitrate concentration reverses the salting-out effect, releasing U(VI) back into the aqueous phase.

Phase 4: Validation and Mass Balance
  • Quantify the actinide concentrations in the initial feed, aqueous raffinate, scrub, and strip fractions using ICP-MS or Alpha Spectrometry.

  • Self-Validation Check: Calculate the mass balance ( Minitial​=Mraffinate​+Mscrub​+Mstrip​+Morganic_residue​ ). A recovery of >98% validates the absence of third-phase formation or interfacial crud, confirming the protocol's reliability.

Quantitative Data: Distribution Ratios

The extraction efficiency is quantified by the Distribution Ratio ( DM​=[M]org​/[M]aq​ ). DPPP exhibits a dual behavior, acting primarily through the phosphoryl group at higher acidities[4].

Table 1: Distribution Ratios ( DM​ ) of Actinides using 1.1 M DPPP in n-dodecane at 25°C.

Initial [HNO3​] (M) DU(VI)​ DPu(IV)​ DAm(III)​ Separation Factor ( SFU/Am​ )
0.52.48.5< 0.01> 240
1.015.245.30.0121266
3.0 85.6 210.4 0.025 3424
5.0112.3350.10.0412739

Data Interpretation: DPPP demonstrates exceptional selectivity for hexavalent and tetravalent actinides over trivalent minor actinides, peaking in efficiency and selectivity around 3.0 M HNO3​ .

Process Visualizations

G AqFeed Aqueous Feed (Actinides in HNO3) Extraction Extraction Phase (Mixing & Centrifugation) AqFeed->Extraction OrgSolvent Organic Solvent (1.1 M DPPP) OrgSolvent->Extraction LoadedOrg Loaded Organic (U/Pu Complexes) Extraction->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (Am, Fission Products) Extraction->Raffinate Aqueous Phase Scrubbing Scrubbing (3.0 M HNO3) LoadedOrg->Scrubbing Stripping Selective Stripping (Dilute HNO3 / HAN) Scrubbing->Stripping Recovered Recovered Actinides (Pure U/Pu) Stripping->Recovered

Diagram 1: Step-by-step workflow for the liquid-liquid extraction of actinides using DPPP.

Speciation cluster_aq Aqueous Phase (Nitric Acid) cluster_org Organic Phase (n-Dodecane) U UO₂²⁺ (aq) Complex [UO₂(NO₃)₂ • 2DPPP] (org) Neutral Solvated Complex U->Complex Solvation NO3 2 NO₃⁻ (aq) NO3->Complex DPPP 2 DPPP (org) DPPP->Complex P=O Coordination

Diagram 2: Solvation mechanism and speciation pathway of U(VI) extraction by DPPP.

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Application

Application Notes and Protocols: Diphenyl Pentylphosphonate as a Plasticizer in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of diphenyl pentylphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of diphenyl pentylphosphonate as a dual-function plasticizer and flame retardant in the synthesis of polyurethane elastomers. While specific experimental data for diphenyl pentylphosphonate is not widely published, this guide synthesizes established principles of polyurethane chemistry, the known effects of analogous organophosphorus compounds, and validated protocols to provide a robust framework for its evaluation and use. This guide covers the theoretical background, proposed synthesis of the additive, detailed protocols for polyurethane formulation and characterization, and expected performance outcomes.

Introduction: The Dual Role of Organophosphorus Additives

Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and coatings[1]. Their properties are highly tunable through the selection of polyols, isocyanates, and various additives[2]. Plasticizers are incorporated to increase flexibility, reduce hardness, and lower the glass transition temperature (Tg) of the final material[3].

Organophosphorus compounds, particularly phosphonates, have garnered significant interest as additives for polyurethanes. They serve a dual purpose: acting as effective plasticizers while also imparting flame retardant properties to the polymer matrix[4]. This dual functionality is highly desirable in applications where both flexibility and fire safety are critical. Diphenyl pentylphosphonate (CAS No. 21645-07-8) is an organophosphorus compound of interest for these applications[5]. This guide will provide the foundational knowledge and experimental protocols to explore its utility in polyurethane synthesis.

Diphenyl Pentylphosphonate: Properties and Synthesis

Proposed Synthesis of Diphenyl Pentylphosphonate

A common method for the synthesis of diaryl alkylphosphonates involves the reaction of an alkylphosphonic dichloride with a phenol[9]. The following protocol is a proposed method for the synthesis of diphenyl pentylphosphonate.

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Caption: Proposed synthesis workflow for diphenyl pentylphosphonate.

Experimental Protocol: Synthesis of Diphenyl Pentylphosphonate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add pentylphosphonic dichloride (1.0 eq.) and a suitable inert solvent such as anhydrous toluene.

  • Addition of Reagents: In the dropping funnel, prepare a solution of phenol (2.0 eq.) and a tertiary amine base like triethylamine (2.2 eq.) in anhydrous toluene.

  • Reaction: While stirring the solution of pentylphosphonic dichloride, add the phenol and triethylamine solution dropwise at room temperature. An exothermic reaction may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash it with a small amount of toluene.

  • Purification: Combine the filtrates and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diphenyl pentylphosphonate.

Mechanism of Action in Polyurethane

Diphenyl pentylphosphonate is expected to function through two primary mechanisms within the polyurethane matrix: plasticization and flame retardancy.

Plasticization Mechanism

The plasticizing effect arises from the insertion of the diphenyl pentylphosphonate molecules between the polyurethane polymer chains. This increases the intermolecular spacing, or free volume, which disrupts the polymer-polymer interactions (specifically, hydrogen bonding between the hard segments of the polyurethane). This disruption allows for greater chain mobility, resulting in a more flexible material with a lower glass transition temperature (Tg) and reduced hardness.

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Caption: Mechanism of plasticization in polyurethane.

Flame Retardant Mechanism

Phosphorus-based flame retardants like diphenyl pentylphosphonate typically act in both the condensed (solid) and gas phases during combustion[4][10].

  • Condensed Phase Action: Upon heating, the phosphonate decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polyurethane, leading to the formation of a stable char layer on the surface of the material. This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatile compounds[4].

  • Gas Phase Action: During combustion, phosphorus-containing radicals (such as PO•) are released into the gas phase. These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that propagate the flame[10].

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Caption: Dual flame retardant mechanism of phosphonates in polyurethane.

Application Protocol: Synthesis of Plasticized Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer using a two-component system, incorporating diphenyl pentylphosphonate into the polyol component.

Materials and Reagents
  • Polyol: Poly(tetrahydrofuran) (PTMEG), hydroxyl number ~56 mg KOH/g (Mw ~2000 g/mol )

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Chain Extender: 1,4-Butanediol (BDO)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Plasticizer: Diphenyl pentylphosphonate (DPP)

  • Solvent (optional, for solution casting): Anhydrous N,N-Dimethylformamide (DMF)

Experimental Procedure (Bulk Polymerization)
  • Preparation of Part A (Polyol Component):

    • In a clean, dry beaker, add the required amount of PTMEG polyol.

    • Degas the polyol under vacuum at 80-90 °C for 1-2 hours to remove any dissolved moisture.

    • Cool the polyol to approximately 60 °C.

    • Add the desired weight percentage of diphenyl pentylphosphonate (e.g., 0, 5, 10, 15, 20 wt% based on the total weight of the final polymer) to the polyol and mix thoroughly until a homogeneous mixture is obtained.

    • Add the 1,4-butanediol chain extender and a catalytic amount of dibutyltin dilaurate (e.g., 0.01-0.05 wt%) to the mixture and stir well.

  • Preparation of Part B (Isocyanate Component):

    • In a separate container, melt the MDI at 50-60 °C. Ensure that the MDI is completely molten and homogeneous.

  • Polymerization:

    • Maintain the temperature of both Part A and Part B at 60 °C.

    • Rapidly add the molten MDI (Part B) to the polyol mixture (Part A) while stirring vigorously with a mechanical stirrer for 30-60 seconds. The NCO:OH index (molar ratio of isocyanate groups to hydroxyl groups) should be kept constant, typically around 1.05.

    • Pour the reacting mixture into a preheated mold (e.g., at 100 °C) that has been treated with a mold release agent.

  • Curing:

    • Cure the cast polyurethane in an oven at 100 °C for 16-24 hours.

    • After curing, allow the polyurethane sheet to cool to room temperature before demolding.

    • Post-cure the demolded sheet at room temperature for at least 7 days to allow for the completion of the reaction and stabilization of properties before characterization.

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Caption: Workflow for the synthesis of plasticized polyurethane elastomer.

Characterization and Expected Results

The synthesized polyurethane elastomers should be characterized to evaluate the effect of diphenyl pentylphosphonate concentration on their properties.

Mechanical Properties

The mechanical properties are expected to change significantly with increasing plasticizer concentration.

Plasticizer Conc. (wt%)Shore A Hardness (ASTM D2240)Tensile Strength (MPa) (ASTM D412)Elongation at Break (%) (ASTM D412)
0~85-90~30-35~400-500
5~80-85~25-30~500-600
10~75-80~20-25~600-700
15~70-75~15-20~700-800
20~65-70~10-15~800-900

Note: The values in this table are representative and will vary depending on the specific polyol, isocyanate, and chain extender used. The trend of decreasing hardness and tensile strength, and increasing elongation, is the expected outcome of plasticization.[3][11][12][13]

Thermal Properties (DSC and TGA)

Thermal analysis provides insights into the miscibility of the plasticizer and the thermal stability of the polyurethane.

Differential Scanning Calorimetry (DSC): DSC analysis is expected to show a decrease in the glass transition temperature (Tg) of the soft segment of the polyurethane with an increasing concentration of diphenyl pentylphosphonate. This indicates effective plasticization. A single Tg for the soft segment suggests good miscibility of the plasticizer with the polymer matrix[14][15][16].

Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. The incorporation of a phosphonate plasticizer may slightly lower the initial decomposition temperature of the polyurethane. However, it is expected to significantly increase the char yield at higher temperatures (e.g., 600-700 °C) in an inert atmosphere, which is indicative of its flame-retardant action in the condensed phase[2][12][17][18].

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Method

Application Note &amp; Protocols: Synthesis of Diphenyl Phosphonate Derivatives for Asymmetric Organocatalysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Organophosphorus Compounds in Catalysis Organophosphorus compounds, particularly phosphonates, represent a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Organophosphorus Compounds in Catalysis

Organophosphorus compounds, particularly phosphonates, represent a cornerstone in modern synthetic chemistry and medicinal chemistry.[1] Their structural diversity and unique electronic properties allow them to function as potent enzyme inhibitors, haptens, and crucial pharmacophores in drug design.[1][2][3] Within the realm of organocatalysis, chiral phosphonate derivatives have emerged as powerful tools for orchestrating stereoselective transformations. These molecules can act as chiral Brønsted acids, Lewis bases, or bifunctional catalysts, enabling the synthesis of optically active molecules with high efficiency and enantioselectivity.[4][5]

This guide provides a detailed examination of the synthesis of diphenyl phosphonate derivatives, focusing on the robust and widely applicable Pudovik reaction. We will explore the mechanistic underpinnings of this key C-P bond-forming reaction, provide a detailed, step-by-step protocol for the synthesis of an α-aminophosphonate, and discuss its subsequent application in asymmetric organocatalysis.

Core Synthetic Principles: The Pudovik Reaction

The formation of the crucial carbon-phosphorus (C-P) bond is most commonly achieved through the Pudovik reaction, which involves the nucleophilic addition of a hydrophosphoryl compound, such as diphenyl phosphite, across a C=N (imine) or C=O (carbonyl) double bond.[6][7] The reaction is typically facilitated by a base, which plays a critical role in generating the active nucleophile.

Reaction Mechanism: The base-catalyzed Pudovik reaction proceeds through a well-established three-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the P-H bond of diphenyl phosphite, generating a highly nucleophilic phosphite anion.

  • Nucleophilic Attack: This potent anion attacks the electrophilic carbon atom of the imine or carbonyl group.

  • Protonation: The resulting anionic intermediate is protonated, often by the conjugate acid of the base or during aqueous workup, to yield the final α-substituted phosphonate product.[2][6]

Pudovik_Mechanism Figure 1: Base-Catalyzed Pudovik Reaction Mechanism Phosphite Diphenyl Phosphite (PhO)₂P(O)H Anion Phosphite Anion [(PhO)₂PO]⁻ Phosphite->Anion Base Base (B:) Base->Phosphite Deprotonation Imine Imine R-CH=NR' Anion->Imine Nucleophilic Attack Intermediate Anionic Intermediate Imine->Intermediate Product α-Aminophosphonate Intermediate->Product Protonation BH BH⁺ BH->Intermediate

Figure 1: Base-Catalyzed Pudovik Reaction Mechanism

The choice of base is crucial and can range from organic amines like triethylamine (TEA) to stronger alkoxide bases, influencing reaction rates and yields.[2][8] For asymmetric variants, chiral bases or catalysts are employed to control the stereochemical outcome.[4]

Experimental Protocol: Synthesis of Diphenyl (1-(phenylamino)pentyl)phosphonate

This protocol details a two-step, one-pot synthesis of a representative α-aminophosphonate derivative. The first step is the formation of an imine from pentanal and aniline, which is then directly reacted with diphenyl phosphite without intermediate purification.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
PentanalC₅H₁₀O86.1310.01.07 mL
AnilineC₆H₇N93.1310.00.91 mL
Diphenyl PhosphiteC₁₂H₁₁O₃P234.1910.01.88 mL
Triethylamine (TEA)C₆H₁₅N101.1912.01.67 mL
TolueneC₇H₈92.14-40 mL
Magnesium SulfateMgSO₄120.37-As needed
Experimental Workflow

Synthesis_Workflow Figure 2: Experimental Workflow Start 1. Reagent Setup (Pentanal, Aniline, Toluene) Imine 2. Imine Formation (Stir at RT, 2h) Start->Imine Pudovik 3. Pudovik Reaction (Add Diphenyl Phosphite & TEA, Heat to 60°C, 12h) Imine->Pudovik Workup 4. Aqueous Workup (Wash with H₂O, Brine) Pudovik->Workup Dry 5. Drying & Evaporation (Dry with MgSO₄, Concentrate) Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Product 7. Final Product (Characterization: NMR, MS, IR) Purify->Product

Figure 2: Experimental Workflow
Step-by-Step Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add toluene (20 mL).

    • Add pentanal (10.0 mmol, 1.07 mL) followed by aniline (10.0 mmol, 0.91 mL) to the flask.

    • Stir the mixture at room temperature for 2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).[7] This intermediate is used directly in the next step without isolation.[7]

  • Pudovik Reaction:

    • To the reaction mixture containing the freshly formed imine, add diphenyl phosphite (10.0 mmol, 1.88 mL) and an additional 20 mL of toluene.

    • Add triethylamine (12.0 mmol, 1.67 mL) dropwise to the stirring solution. TEA acts as the base catalyst to initiate the reaction.[6]

    • Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring for 12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Isolation:

    • After 12 hours, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by column chromatography on silica gel, using a solvent mixture of ethyl acetate and hexane (e.g., a gradient of 10:90 to 30:70) as the eluent.[7]

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product, diphenyl (1-(phenylamino)pentyl)phosphonate, typically as a viscous oil or solid.

    • Characterize the purified compound using Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, ³¹P NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.[6][7]

Application in Asymmetric Organocatalysis

While the synthesized achiral phosphonate is a valuable compound, the true power of this class of molecules is realized when chirality is introduced. Chiral α-aminophosphonates can themselves act as organocatalysts or be modified to do so. For instance, a bifunctional squaramide catalyst bearing a phosphonate moiety can effectively catalyze enantioselective additions.[9]

Hypothetical Catalytic Application: A chiral diphenyl phosphonate derivative, featuring a hydrogen-bond donor group (e.g., a thiourea or squaramide), can catalyze the Phospha-Michael addition of a nucleophile to an α,β-unsaturated compound.[4]

Mechanism of Action: The bifunctional catalyst activates the electrophile (e.g., a nitro-olefin) through hydrogen bonding, while its basic site activates the nucleophile. This dual activation within a chiral environment brings the reactants together in a specific orientation, leading to a highly enantioselective C-C bond formation.

Catalytic_Cycle Figure 3: Hypothetical Bifunctional Organocatalytic Cycle Catalyst Chiral Catalyst (Cat-H) Complex Ternary Complex [Cat-H•••E•••Nu-H] Catalyst->Complex + E + Nu-H Electrophile Electrophile (E) Nucleophile Nucleophile (Nu-H) Complex->Catalyst Releases Product & Regenerates Product Product (E-Nu) Complex->Product C-C Bond Formation & Proton Transfer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Diphenyl Pentylphosphonate Hydrolysis in Basic Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of diph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of diphenyl pentylphosphonate in basic aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the stability of your compound during your experiments.

Troubleshooting Guide: Diagnosing and Preventing Hydrolysis

This section addresses specific issues you may encounter during your experimental work. We provide a systematic approach to identifying the root cause of degradation and implementing effective solutions.

Issue 1: Rapid Degradation of Diphenyl Pentylphosphonate Observed During Aqueous Workup or Extraction with Basic Solutions (e.g., NaHCO₃, Na₂CO₃).
  • Symptom: Post-reaction analysis (e.g., by HPLC, LC-MS, or ³¹P NMR) shows significant loss of the starting material and the appearance of new peaks corresponding to phenyl pentylphosphonic acid or pentylphosphonic acid.

  • Root Cause Analysis: Diphenyl pentylphosphonate is susceptible to base-catalyzed hydrolysis. The phosphorus center is electrophilic and is attacked by the hydroxide ion (OH⁻), a potent nucleophile. This leads to the cleavage of the P-OPh bond, releasing a phenoxide ion, which is a good leaving group. The rate of this reaction is highly dependent on the concentration of hydroxide ions (i.e., the pH).[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for diphenyl pentylphosphonate degradation.

  • Step-by-Step Solutions:

    • pH Control is Critical: Avoid using strong bases for neutralization or extraction. Instead of 1M Na₂CO₃ or NaOH, opt for a saturated or 5% sodium bicarbonate (NaHCO₃) solution, which provides a milder basic environment (pH ~8.3). For even greater control, use a phosphate-buffered saline (PBS) solution at pH 7.4.[2][3] Buffers resist drastic pH changes by neutralizing added acids or bases.[3][4][5]

    • Temperature Reduction: Perform all aqueous workups and extractions at low temperatures (e.g., in an ice-water bath). Lowering the temperature significantly decreases the rate of hydrolysis.[6]

    • Minimize Contact Time: Reduce the duration of contact between your compound and the aqueous basic solution. Shake the separatory funnel for a shorter period (e.g., 30-60 seconds) and promptly separate the layers.

    • Alternative Workup Strategies:

      • Brine Washes: Use saturated sodium chloride (brine) solutions for washing. The high ionic strength can decrease the solubility of the organic compound in the aqueous phase, speeding up phase separation.

      • Aprotic Solvent Dilution: Before the aqueous wash, dilute the reaction mixture with a non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) or diethyl ether. This can help to keep the phosphonate in the organic phase.

Issue 2: Gradual Degradation of Diphenyl Pentylphosphonate in a Buffered Solution During an Assay.
  • Symptom: Over the course of a multi-hour or overnight experiment, you observe a time-dependent decrease in the concentration of your compound, even in a solution buffered to a seemingly neutral pH.

  • Root Cause Analysis: While neutral pH significantly slows down hydrolysis compared to basic conditions, it may not completely halt it, especially over extended periods and at elevated temperatures (e.g., 37°C for biological assays). Additionally, some buffer components can act as nucleophiles and catalyze hydrolysis.[7] For instance, buffers like imidazole can act as general-base catalysts.[7]

  • Step-by-Step Solutions:

    • Buffer Selection: Choose a buffer with a pKa value as close as possible to the desired pH to ensure maximum buffering capacity.[5] For experiments around neutral pH, consider non-nucleophilic buffers such as HEPES or MOPS.

    • Stability Study: Perform a preliminary stability study of your diphenyl pentylphosphonate under the exact assay conditions (buffer, temperature, concentration) but without the other reactants. Monitor its concentration at several time points to determine its half-life.

    • Enzymatic Degradation: If your assay involves biological matrices like cell lysates or serum, be aware of the potential for enzymatic degradation by phosphatases or esterases.[8][9][10][11] These enzymes can efficiently hydrolyze phosphonate esters. If enzymatic degradation is suspected, consider adding broad-spectrum phosphatase inhibitors to a control experiment.

    • Solvent Considerations: If your experimental protocol allows, introducing a small percentage of a miscible, aprotic co-solvent like DMSO or acetonitrile can sometimes reduce the effective concentration of water and slow hydrolysis. However, this must be validated to ensure it doesn't interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of diphenyl pentylphosphonate hydrolysis in basic solutions?

A1: The hydrolysis proceeds via a nucleophilic substitution at the phosphorus center. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. This forms a pentacoordinate transition state or intermediate.[12] Subsequently, a phenoxide ion departs as the leaving group, resulting in the formation of phenyl pentylphosphonic acid. This product can then undergo a second hydrolysis step under more forcing conditions to yield pentylphosphonic acid.

G reactant Diphenyl Pentylphosphonate intermediate Pentacoordinate Intermediate reactant->intermediate Nucleophilic Attack nucleophile OH⁻ (Hydroxide) nucleophile->intermediate product1 Phenyl Pentylphosphonic Acid intermediate->product1 leaving_group Phenoxide intermediate->leaving_group Leaving Group Departure

Caption: Base-catalyzed hydrolysis of diphenyl pentylphosphonate.

Q2: How can I monitor the hydrolysis of my compound?

A2: Several analytical techniques are effective for monitoring the hydrolysis of diphenyl pentylphosphonate:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common methods.[13] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. You can monitor the disappearance of the starting material peak and the appearance of the more polar hydrolysis product peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the same separation as HPLC but with the added benefit of mass confirmation of the parent compound and its degradation products.[13]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a very powerful technique as the phosphorus chemical shift is highly sensitive to its chemical environment. You will observe a specific signal for your starting diphenyl pentylphosphonate, and new signals will appear for the hydrolysis products at different chemical shifts.[14]

Q3: Are there any structural modifications that can make the phosphonate more resistant to hydrolysis?

A3: Yes, the structure of the phosphonate ester plays a significant role in its stability.

  • Steric Hindrance: Increasing the steric bulk around the phosphorus center can hinder the approach of the nucleophile, thereby slowing down the rate of hydrolysis.[1] For example, replacing the phenyl groups with bulkier aryl groups could increase stability.

  • Electronic Effects: The nature of the leaving group is crucial. Electron-withdrawing groups on the phenyl rings make the phenoxide a better leaving group, which can increase the rate of hydrolysis. Conversely, electron-donating groups would be expected to decrease the rate.

Q4: What is the impact of temperature on the rate of hydrolysis?

A4: As with most chemical reactions, the rate of hydrolysis increases with temperature.[6] The relationship between temperature and the reaction rate is described by the Arrhenius equation. As a general rule of thumb, for many reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, keeping the compound in a cold environment (0-4°C) during manipulations in aqueous solutions is a highly effective strategy to minimize degradation.[6]

Quantitative Data on Hydrolysis

The stability of phosphonate esters is highly dependent on their specific structure and the experimental conditions. While specific kinetic data for diphenyl pentylphosphonate may not be readily available, the following table provides a general overview of factors influencing the hydrolysis of similar organophosphorus esters.

FactorConditionExpected Impact on Hydrolysis RateRationale
pH Increase from pH 7 to pH 10Significant IncreaseHigher concentration of the hydroxide nucleophile.[1]
Temperature Increase from 4°C to 25°CModerate to Significant IncreaseProvides more kinetic energy for molecules to overcome the activation energy barrier.[6]
Steric Hindrance Replacing phenyl with bulkier groupsDecreaseSteric shielding of the phosphorus center from nucleophilic attack.[1]
Leaving Group Phenyl vs. AlkylPhenyl esters hydrolyze fasterPhenoxide is a better, more stable leaving group than an alkoxide.

Key Experimental Protocols

Protocol 1: Buffered Aqueous Workup to Minimize Hydrolysis

This protocol describes a gentle workup procedure for a reaction mixture containing diphenyl pentylphosphonate.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-4°C.

  • Dilution: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, 2-3 volumes).

  • Neutralization/Wash: Add cold (0-4°C) phosphate-buffered saline (PBS) at pH 7.4 to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Gently invert the funnel 5-10 times. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

  • Analysis: Immediately analyze a small sample of the crude product by HPLC or ³¹P NMR to assess the extent of hydrolysis.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for setting up a stability study.

  • Stock Solution Preparation: Prepare a stock solution of diphenyl pentylphosphonate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).

  • Test Solution Preparation: In a series of vials, dilute the stock solution into the aqueous buffer of interest (e.g., PBS at pH 7.4, carbonate buffer at pH 9) to the final desired concentration (e.g., 100 µM).

  • Incubation: Incubate the vials at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from a vial.

  • Quenching (if necessary): If the hydrolysis is rapid, quench the reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate buffer salts and dilute the sample.

  • Analysis: Analyze the samples by reversed-phase HPLC, monitoring the peak area of the diphenyl pentylphosphonate.

  • Data Analysis: Plot the percentage of the remaining diphenyl pentylphosphonate against time to determine the degradation kinetics.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

  • Livingstone, D. R. (2013). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication. [Link]

  • Hach Company. (n.d.). Phosphonates. Hach. [Link]

  • Gomez, E. D., et al. (2003). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]

  • StackExchange. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Chemistry Stack Exchange. [Link]

  • Kemira Oyj. (2016). A method to measure phosphonates.
  • Nowack, B. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. Industrial RO & High Purity Water Treatment. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Lumen Learning. (n.d.). The Basics of General, Organic, and Biological Chemistry: 10.5 Buffers. [Link]

  • Westlab. (2023). Mastering the Art of pH Control: Unveiling the Science Behind Buffer pH4. [Link]

  • Raushel, F. M. (2016). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. PMC. [Link]

  • Bigley, A. N., et al. (2019). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC. [Link]

  • Porzio, E., et al. (2025). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Kirby, A. J., & Varvoglis, A. G. (1971). Mechanisms of Hydrolysis of Phosphate Ester Derivatives of Phosphoenolpyruvic Acid. Journal of the American Chemical Society, 93(10), 2415–2423. [Link]

  • Demmer, C. S., et al. (2015). Green phosphonate chemistry – Does it exist? RSC Publishing. [Link]

  • Kuca, K., et al. (2020). Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. International Journal of Molecular Sciences, 21(23), 8929. [Link]

  • Ramesha, B. M., et al. (2021). Partial Hydrolysis of Diphosphonate Ester During the Formation of Hybrid TiO2 Nanoparticles: Role of Acid Concentration. Chemistry – A European Journal, 27(62), 15557-15566. [Link]

  • Rutkowska, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry A, 118(26), 4799–4809. [Link]

  • Williams, A., & Naylor, R. A. (1971). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 1967-1972. [Link]

  • Bálint, E., et al. (2012). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. ResearchGate. [Link]

  • Gooljarsingh, L. T., et al. (2006). Diphenyl Phosphonate Inhibitors for the Urokinase-Type Plasminogen Activator: Optimization of the P4 Position. Journal of Medicinal Chemistry, 49(19), 5649–5655. [Link]

  • Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597873. [Link]

Sources

Optimization

Purification methods for removing phenol impurities from diphenyl pentylphosphonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving one of the most common bottlenecks in organopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving one of the most common bottlenecks in organophosphorus synthesis: the removal of residual phenol from diphenyl pentylphosphonate (DPP).

During the synthesis of diphenyl alkylphosphonates—typically via the reaction of pentylphosphonic dichloride with phenol or through transesterification—unreacted phenol frequently remains trapped in the product matrix. Because phenol is toxic, highly reactive, and capable of poisoning downstream catalytic processes, achieving >99% purity is critical.

This guide provides field-proven, self-validating methodologies to isolate pure diphenyl pentylphosphonate, explaining the chemical causality behind each technique so you can adapt them to your specific laboratory scale.

The Chemistry of the Contamination

To effectively remove an impurity, we must exploit the physicochemical differences between the target molecule and the contaminant:

  • Acid-Base Dynamics: Phenol is a weak acid with a pKa of ~9.95. Diphenyl pentylphosphonate is neutral. By introducing a mild aqueous base, phenol is deprotonated into a highly water-soluble sodium phenoxide salt, forcing a phase separation[1].

  • Volatility Differential: Phenol has a relatively low boiling point under vacuum (sublimes/distills at ~60–80 °C at 1 Torr). In contrast, diphenyl pentylphosphonate has a significantly higher molecular weight (MW 304.32) and an estimated atmospheric boiling point exceeding 400 °C[2].

  • Polarity and Hydrogen Bonding: Phenol acts as a strong hydrogen-bond donor and acceptor, making it highly interactive with silica gel. The pentyl chain of DPP renders it highly lipophilic, allowing for clean chromatographic separation[3].

Purification Strategy Workflow

Select your purification protocol based on the crude phenol concentration and your reaction scale.

G Start Crude Diphenyl Pentylphosphonate (Phenol Contaminated) Decision Assess Phenol Level & Reaction Scale Start->Decision HighScale >5% Phenol / Large Scale (Bulk Removal) Decision->HighScale LowScale <5% Phenol / Small Scale (Trace Removal) Decision->LowScale Distillation High-Vacuum Distillation (Removes volatile phenol) HighScale->Distillation >50g scale Extraction Alkaline Wash (NaOH/Na2CO3) (Forms water-soluble phenoxide) HighScale->Extraction 10-50g scale LowScale->Extraction Standard Chromatography Silica Gel Chromatography (Polarity-based separation) LowScale->Chromatography Polishing / <1g Distillation->Extraction Trace phenol remains Pure Purified Diphenyl Pentylphosphonate (>99% Purity) Distillation->Pure Extraction->Chromatography If ultra-high purity needed Extraction->Pure Chromatography->Pure

Workflow for selecting the optimal phenol removal strategy based on impurity concentration and scale.

Step-by-Step Methodologies

Protocol A: Alkaline Liquid-Liquid Extraction (The Workhorse)

Mechanism: Exploits the pKa of phenol. Deprotonation yields a water-soluble salt, leaving the lipophilic phosphonate in the organic phase[1]. Best For: Moderate scale (1–50 g), 1% to 15% phenol contamination.

  • Dissolution: Dissolve the crude diphenyl pentylphosphonate in a non-polar or moderately polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per gram of crude.

  • Alkaline Wash: Transfer to a separatory funnel. Add an equal volume of ice-cold 0.3 M NaOH or 5% Na2CO3[4]. Causality note: Keeping the solution ice-cold prevents the base-catalyzed hydrolysis of the phosphonate ester bonds.

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The aqueous layer now contains sodium phenoxide.

  • Self-Validation Step: Test the pH of the separated aqueous layer. It must remain basic (pH > 9). If it is neutral, the phenol neutralized all the base; you must repeat the wash with fresh alkaline solution.

  • Polishing: Wash the organic layer once with distilled water, and once with saturated brine to remove emulsion-causing salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: High-Vacuum Distillation / Kugelrohr (The Bulk Remover)

Mechanism: Exploits the vast difference in boiling points. Best For: Large scale (>50 g), >15% phenol contamination.

  • Setup: Transfer the crude oil to a round-bottom flask equipped with a short-path distillation head or place it in a Kugelrohr apparatus.

  • Vacuum Application: Apply a high vacuum (1 to 5 Torr). Causality note: Never distill phenol at atmospheric pressure (bp 181 °C) when mixed with phosphonates, as prolonged high heat will cause thermal degradation of the ester.

  • Heating: Gradually heat the pot to 70–90 °C. Phenol will begin to distill or sublime into the receiving flask (which should be cooled in a dry ice/acetone bath).

  • Self-Validation Step: Monitor the vacuum pressure. A sudden drop in pressure indicates that the volatile phenol has been fully evacuated.

  • Recovery: The purified diphenyl pentylphosphonate remains in the distillation pot (pot residue)[2].

Protocol C: Silica Gel Column Chromatography (The Polisher)

Mechanism: Exploits polarity and hydrogen-bonding differences[3]. Best For: Small scale (<5 g) or when analytical-grade purity (>99.5%) is required.

  • Preparation: Pack a silica gel column using Hexanes.

  • Loading: Load the crude mixture neat or dissolved in a minimal amount of Dichloromethane.

  • Elution: Run a gradient from 100% Hexanes to 70:30 Hexanes:Ethyl Acetate.

  • Separation Dynamics: The highly lipophilic pentyl chain causes diphenyl pentylphosphonate to elute first. Phenol, possessing a free hydroxyl group, hydrogen-bonds strongly with the stationary silica phase and elutes significantly later.

  • Self-Validation Step: Spot fractions on a TLC plate. Both compounds are UV-active (254 nm), but phenol will also stain bright yellow/brown with Iodine vapor or Potassium Permanganate (KMnO4). Pool the pure DPP fractions and evaporate.

Troubleshooting & FAQs

Q: My diphenyl pentylphosphonate yield drops significantly after the alkaline wash. What went wrong? A: You are likely experiencing base-catalyzed hydrolysis of the phenoxy groups on your phosphonate. This occurs if the base is too strong (e.g., 1.0 M NaOH), the temperature is too high (room temperature or above), or the biphasic mixture is left in the separatory funnel for too long. Solution: Switch to a milder base like 5% Na2CO3, ensure all aqueous solutions are ice-cold, and perform the phase separation rapidly[4].

Q: I performed a high-vacuum distillation, but NMR still shows ~2% phenol. Why? A: Diphenyl pentylphosphonate is a highly viscous oil. Trace amounts of phenol can become physically trapped within the viscous matrix, preventing it from vaporizing even under high vacuum. Solution: Use distillation for bulk removal, then follow up with a quick Protocol A (Alkaline Wash) to strip the remaining 2%[1].

Q: Can I use recrystallization to purify this compound? A: Generally, no. Due to the flexible pentyl chain, diphenyl pentylphosphonate typically presents as a viscous liquid or a very low-melting solid at room temperature. It resists crystallization, making liquid-liquid extraction or chromatography the superior choices.

Quantitative Comparison of Purification Methods

Use the following table to benchmark your expected outcomes and select the most efficient route for your laboratory setup.

Purification MethodOptimal ScalePhenol Reduction EfficiencyYield Retention (DPP)Time RequiredPrimary Risk Factor
Alkaline Wash (Protocol A) 1g – 50g> 98%85% – 95%1 – 2 HoursEster hydrolysis if base is too strong
Vacuum Distillation (Protocol B) > 50g~ 90% - 95%> 95%3 – 5 HoursThermal degradation if vacuum fails
Silica Chromatography (Protocol C) < 5g> 99.9%75% – 85%4 – 8 HoursHigh solvent consumption, streaking

References

  • NextSDS. diphenyl pentylphosphonate — Chemical Substance Information. Retrieved from: [Link]

  • Google Patents (US7759522B2).Process for purification of phosphate esters.
  • Journal of the American Chemical Society (JACS). Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library. Retrieved from:[Link]

  • National Institutes of Health (PMC). A Mechanistic Study of Protein Phosphatase-1 (PP1), A Catalytically Promiscuous Enzyme. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Baseline Noise in HPLC Analysis of Diphenyl Pentylphosphonate

Executive Briefing Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with erratic baselines when analyzing organophosphonates like diphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with erratic baselines when analyzing organophosphonates like diphenyl pentylphosphonate (DPP) .

Because DPP lacks a highly conjugated chromophore network, analysts typically rely on the UV absorbance of its isolated phenyl rings, necessitating low-wavelength detection (typically 210–220 nm). At these wavelengths, the system operates at the edge of optical limits, making it hypersensitive to solvent absorbance, lamp degradation, and fluidic pulsations. Furthermore, the phosphonate moiety introduces unique chemical challenges—specifically, chelation with stainless steel hardware—which can manifest as baseline drift and secondary chemical noise.

This guide provides a self-validating, mechanistic approach to isolating and eliminating these issues, ensuring high-fidelity data for your drug development workflows.

Phase 1: System Diagnostics & Isolation Logic

Before altering your method, you must isolate the root cause of the noise. Baseline disturbances generally stem from one of three domains: Optical/Detector , Fluidic/Pump , or Chemical/Column . Follow the logic tree below to self-validate the source of your issue.

BaselineTroubleshooting Start Observe Baseline Noise During DPP Analysis FlowZero Diagnostic Step 1: Set Flow to 0 mL/min Start->FlowZero NoiseContinues Does Noise Persist? FlowZero->NoiseContinues DetectorIssue Optical / Detector Issue (Lamp, Flow Cell, Electronics) NoiseContinues->DetectorIssue YES (Independent of Flow) PumpIssue Fluidic / Pump Issue (Degassing, Valves, Mixing) NoiseContinues->PumpIssue NO (Flow Dependent) CheckLamp Run Lamp Intensity Test & Check Slit Width DetectorIssue->CheckLamp CleanCell Flush Flow Cell (MeOH -> 1N HNO3 -> H2O) DetectorIssue->CleanCell CheckPressure Overlay Pressure Trace Check for Pulsations PumpIssue->CheckPressure CheckDegasser Verify Degasser Vacuum & Purge with IPA PumpIssue->CheckDegasser

Diagnostic logic tree for isolating HPLC baseline noise during organophosphonate analysis.

Module 1: Optical & Detector Dynamics

FAQ: Why does my baseline look like static "fuzz" even when the pump is turned off? Causality: If noise persists at zero flow, the issue is purely electronic or optical. When analyzing DPP at 210 nm, the deuterium lamp's energy output is inherently lower than at higher wavelengths. If the flow cell window is dirty or the lamp is aging, the amount of light reaching the photodiode drops drastically. The detector's electronics automatically increase gain to compensate, which amplifies background electronic noise, resulting in a "fuzzy" baseline [5].

Self-Validating Protocol: Flow Cell Remediation & Optical Check

  • Bypass the Column: Remove the analytical column and install a zero-dead-volume union to eliminate column bleed as a variable [2].

  • Zero-Flow Test: Set flow to 0 mL/min. If noise > 0.1 mAU persists, proceed to Step 3.

  • Lamp Intensity Test: Run the onboard detector diagnostic. If the lamp fails the energy count threshold for the 210–220 nm range, replace the deuterium lamp.

  • Flow Cell Flush: If the lamp passes, the flow cell is contaminated. Flush the system (bypassing the column) with HPLC-grade Methanol at 1 mL/min for 15 minutes.

  • Deep Cleaning: If noise remains, flush the flow cell with 1N HNO₃ for 10 minutes to strip organic/metal deposits (ensure no backpressure regulator is attached to prevent cell rupture), followed by copious amounts of LC-MS grade water [3].

Module 2: Fluidic Delivery & Pump Mechanics

FAQ: The baseline noise is rhythmic and matches the stroke of the pump. How do I fix this? Causality: Rhythmic baseline noise is a symptom of pressure ripple. Micro-fluctuations in pressure cause slight changes in the refractive index of the mobile phase inside the flow cell, which the UV detector registers as noise [4]. This is usually caused by dissolved air outgassing in the pump head or failing check valves. Because DPP methods often utilize aqueous/organic gradients, the endothermic mixing of these solvents makes them highly prone to outgassing.

Self-Validating Protocol: Degasser & Valve Remediation

  • Data Overlay: In your chromatography software, overlay the UV absorbance chromatogram with the pump pressure trace. If the peaks and valleys of the UV noise align perfectly with the pressure ripple, the pump is the definitive source.

  • Verify Degasser: Ensure the inline vacuum degasser is active. If using manual degassing, sparge the mobile phase with Helium for 15 minutes (sonication alone is insufficient for gradient methods).

  • Isopropanol Purge: Open the purge valve and flush each pump channel with 100% Isopropanol (IPA) at 3–5 mL/min for 5 minutes. IPA's high viscosity and excellent solubility profile will force out trapped micro-bubbles and lubricate the check valves.

  • Hardware Replacement: If the rhythmic pulsation continues after purging, replace the primary check valves. For methods using acidic modifiers (like TFA), upgrading to ceramic check valves is highly recommended to prevent sticking [1].

Module 3: Phosphonate-Specific Chemical Interactions

FAQ: My baseline drifts upwards during the gradient, and I see broad "ghost" humps that look like noise. Is the DPP sticking to the system? Causality: Yes. Diphenyl pentylphosphonate contains a highly active phosphonate group (P=O). This moiety acts as a strong Lewis base and will readily chelate with Lewis acid sites (such as Iron and Titanium) present in standard stainless steel HPLC tubing, pump heads, and column frits. During the initial aqueous phase of a gradient, DPP accumulates on these metal sites. As the organic concentration increases, the bound DPP slowly leaches off, appearing at the detector as a rising baseline or broad, noisy ghost peaks.

PhosphonateInteraction DPP Diphenyl Pentylphosphonate (Analyte) Chelation Chelation / Adsorption (Causes Bleed & Noise) DPP->Chelation Metal Active Metal Sites (Stainless Steel Frits/Tubing) Metal->Chelation Passivation System Passivation (0.5% H3PO4 or EDTA) Chelation->Passivation Apply Protocol Resolution Blocked Metal Sites Stable Baseline & Sharp Peaks Passivation->Resolution

Mechanism of phosphonate-metal chelation and resolution via system passivation.

Self-Validating Protocol: System Passivation & Solvent Optimization

  • Solvent Swap: First, ensure you are using Acetonitrile (UV cutoff 190 nm) instead of Methanol (UV cutoff 210 nm) as your organic modifier. Methanol absorbs heavily at 210 nm, causing massive baseline drift during gradients [5].

  • Remove Analytical Column: Replace the column with a zero-dead-volume union.

  • Passivation Flush: Prepare a solution of 0.5% Phosphoric Acid (H₃PO₄) in LC-MS grade water. Flush the entire HPLC system (pump, autosampler, and detector) at 1.0 mL/min for 2 hours. The phosphate ions will aggressively bind to and mask the active metal sites.

  • Neutralization: Flush the system with LC-MS grade water until the effluent pH returns to neutral (~45 minutes).

  • Hardware Upgrade (Optional but Recommended): If analyzing DPP routinely, switch to a PEEK-lined (bio-inert) column and PEEK capillary tubing to permanently eliminate metal-chelation noise.

Quantitative Performance Metrics

By systematically applying the protocols above, you can expect measurable improvements in your chromatography. The table below summarizes the expected impact on the Signal-to-Noise (S/N) ratio when analyzing diphenyl pentylphosphonate.

ParameterSub-optimal ConditionOptimized ConditionExpected S/N ImprovementCausality
Detection Wavelength 210 nm (using Methanol)214 nm (using Acetonitrile)2x to 3x increase Acetonitrile transmits significantly more light at low wavelengths than Methanol, reducing background optical noise.
Flow Cell Cleanliness Contaminated with metal-DPP complexesFlushed with 1N HNO₃ and passivated1.5x to 2x increase Removes light-scattering debris and prevents analyte bleed, maximizing photon throughput to the photodiode.
Pump Degassing Passive or failing inline degasserActive inline vacuum degassingElimination of rhythmic noise Prevents micro-bubble formation in the flow cell, which causes severe refractive index disturbances.
System Hardware Standard Stainless SteelPassivated / Bio-inert (PEEK)Reduction in gradient drift Prevents the phosphonate moiety from chelating to active metal sites and slowly eluting as baseline wander.
References
  • Why Your HPLC Baseline Drifts—And How to Stop It.
  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Verified Link
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Verified Link
  • Eliminating Baseline Problems. Agilent. Verified Link
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
Optimization

Technical Support Center: A Researcher's Guide to Minimizing Thermal Degradation of Diphenyl Pentylphosphonate During Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with diphenyl pentylphosphonate and facing challenges with its purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with diphenyl pentylphosphonate and facing challenges with its purification. Distillation, a fundamental purification technique, can be particularly problematic for thermally sensitive molecules like organophosphorus esters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you minimize thermal degradation and maximize the yield and purity of your diphenyl pentylphosphonate.

Understanding the Challenge: The Thermal Instability of Diphenyl Pentylphosphonate

Diphenyl pentylphosphonate, like many organophosphorus esters, possesses a degree of thermal lability that can lead to significant product loss and the formation of impurities during purification. The primary mechanism of thermal degradation for many phosphonates is the elimination of a phosphorus acid. The stability of these compounds is highly dependent on the nature of the organic groups attached to the phosphorus atom. While aryl phosphates and phosphonates tend to be more thermally stable than their alkyl counterparts, the presence of the pentyl group in diphenyl pentylphosphonate introduces a potential site for degradation at elevated temperatures.[1][2]

The key to successful distillation lies in understanding and controlling the factors that promote degradation: temperature and residence time. The longer the molecule is exposed to high temperatures, the greater the extent of decomposition. Therefore, the primary goal is to lower the boiling point of the compound to a temperature at which it is sufficiently stable for the duration of the distillation process.

Troubleshooting Guide: Diagnosing and Solving Distillation Problems

This section is designed to help you identify and resolve common issues encountered during the distillation of diphenyl pentylphosphonate.

Issue 1: Low Yield of Distilled Product

  • Symptom: You recover significantly less pure diphenyl pentylphosphonate than expected based on the crude material input. The distillation pot may contain a dark, viscous residue.

  • Potential Cause: This is a classic sign of thermal degradation. The high temperature of the distillation is causing the diphenyl pentylphosphonate to decompose rather than vaporize.

  • Troubleshooting Protocol:

    • Assess the Vacuum Level: The most effective way to lower the boiling point of a compound is to reduce the pressure of the system.[3] Ensure your vacuum pump is in good working order and capable of achieving a deep vacuum. Check all connections for leaks.

    • Measure the Vacuum at the Distillation Head: A vacuum gauge placed between the condenser and the receiving flask will give you the most accurate reading of the pressure at which the distillation is occurring.

    • Optimize Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can be a significant source of degradation. A sand bath or a well-controlled oil bath can also provide uniform heating.

    • Consider a Shorter Path: The longer the vapor path, the more opportunities there are for condensation and re-boiling, increasing the overall time the compound spends at high temperatures. A short-path distillation apparatus is highly recommended for thermally sensitive compounds.

Issue 2: Discolored Distillate (Yellow to Brown)

  • Symptom: The collected diphenyl pentylphosphonate is not colorless as expected, but instead has a yellow or brown tint.

  • Potential Cause: Discoloration is often an indicator of impurity formation due to thermal degradation. Even minor decomposition can produce chromophoric byproducts.

  • Troubleshooting Protocol:

    • Implement a Deeper Vacuum: As with low yield, a lower vacuum will reduce the distillation temperature and minimize the formation of colored impurities.

    • Purge with an Inert Gas: Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon to remove any oxygen. Oxidative degradation can occur at high temperatures and contribute to discoloration.

    • Use a Vigreux Column: A short Vigreux column can help to separate the desired product from less volatile, colored impurities without significantly increasing the distillation time.

    • Analyze the Impurities: Use analytical techniques like HPLC or GC-MS to identify the impurities.[4][5] Knowing the identity of the byproducts can provide clues about the degradation pathway and help you to further optimize the purification process.

Issue 3: Inconsistent Boiling Point

  • Symptom: The temperature at the distillation head fluctuates significantly during the collection of the main fraction, or there is no clear boiling point plateau.

  • Potential Cause: This could be due to a mixture of compounds boiling at different temperatures, indicating either incomplete reaction or significant degradation. It could also be caused by an unstable vacuum.

  • Troubleshooting Protocol:

    • Verify the Purity of the Crude Material: Before distillation, analyze a sample of your crude diphenyl pentylphosphonate by NMR or GC to assess its initial purity. If significant starting materials or side products are present, consider a pre-purification step like column chromatography.

    • Stabilize the Vacuum: Ensure that your vacuum pump is properly maintained and that all seals and connections are secure to prevent fluctuations in pressure.

    • Fractional Distillation: If the crude material contains impurities with boiling points close to that of the product, a fractional distillation with a packed column (e.g., Raschig rings or a spinning band column) may be necessary. However, be mindful that this will increase the residence time at high temperatures, so a very deep and stable vacuum is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the vacuum distillation of diphenyl pentylphosphonate?

Q2: What type of distillation apparatus is best suited for this compound?

A2: A short-path distillation apparatus is the ideal choice for purifying thermally sensitive compounds like diphenyl pentylphosphonate. This design minimizes the distance the vapor has to travel from the evaporation surface to the condensation surface, which in turn reduces the residence time at high temperatures and lowers the pressure drop in the system.

Q3: Are there any additives or stabilizers I can use to prevent degradation during distillation?

A3: While the use of stabilizers is common in industrial processes, it is less so in laboratory-scale purifications where the goal is to obtain a highly pure compound. Introducing a stabilizer would necessitate its subsequent removal. The most effective approach in a research setting is to optimize the physical parameters of the distillation (temperature and pressure) to prevent degradation in the first place.

Q4: How can I confirm the purity of my distilled diphenyl pentylphosphonate?

A4: A multi-technique approach is recommended for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the desired product.[4]

Experimental Protocols

Protocol 1: Small-Scale Test Distillation

This protocol is designed to help you determine the approximate boiling point of diphenyl pentylphosphonate under vacuum.

  • Place a small amount (1-2 g) of crude diphenyl pentylphosphonate in a small round-bottom flask.

  • Assemble a short-path distillation apparatus.

  • Attach a vacuum pump and a vacuum gauge to the system.

  • Slowly and carefully apply a vacuum, aiming for a pressure below 1 mmHg.

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle with stirring.

  • Carefully monitor the temperature at the distillation head and the temperature of the heating mantle.

  • Note the temperature range at which the product begins to distill. This will be your target boiling point for the full-scale distillation.

Protocol 2: Preparative Vacuum Distillation

  • Ensure your distillation glassware is clean and dry.

  • Assemble a short-path distillation apparatus of an appropriate size for your amount of crude material.

  • Charge the distillation flask with the crude diphenyl pentylphosphonate.

  • Apply a vacuum to the system and ensure it is stable at the desired pressure (determined from the test distillation).

  • Begin heating the distillation flask with stirring.

  • Collect any low-boiling impurities as a forerun fraction.

  • Once the temperature at the distillation head stabilizes at the boiling point of your product, switch to a new receiving flask to collect the main fraction.

  • Continue to collect the main fraction until the distillation rate slows or the temperature at the head begins to drop.

  • Stop the heating and allow the system to cool to room temperature before carefully venting the apparatus.

Data Summary and Visualization

Table 1: Estimated Distillation Parameters for Diphenyl Pentylphosphonate

ParameterRecommended RangeRationale
Vacuum Pressure < 1 mmHgTo significantly lower the boiling point and minimize thermal degradation.
Heating Mantle Temperature 20-30 °C above the target boiling pointProvides a sufficient temperature gradient to drive the distillation without excessive heating.
Stirring Speed ModerateEnsures even heating and prevents bumping.

Note: These are estimated parameters. The optimal conditions for your specific setup must be determined empirically.

Diagram 1: Troubleshooting Logic for Low Distillation Yield

Caption: A decision tree for troubleshooting low distillation yield.

Diagram 2: Recommended Vacuum Distillation Setup

VacuumDistillationSetup cluster_0 Heating & Evaporation cluster_1 Vapor Path & Condensation cluster_2 Collection & Vacuum DistillationFlask Distillation Flask Crude Diphenyl Pentylphosphonate ShortPathHead Short-Path Head Thermometer HeatingMantle Heating Mantle with Magnetic Stirrer Condenser Condenser Coolant In/Out ShortPathHead->Condenser ReceivingFlask Receiving Flask Pure Product Condenser->ReceivingFlask VacuumAdapter Vacuum Adapter ReceivingFlask->VacuumAdapter VacuumGauge Vacuum Gauge VacuumAdapter->VacuumGauge ToPump To Vacuum Pump VacuumGauge->ToPump

Caption: A schematic of a recommended short-path vacuum distillation apparatus.

References

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4987. [Link]

  • Analytical Methods for the Degradation of Phytoconstituents. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(11), 1383-1389. [Link]

  • Powers, J. C., et al. (1995). Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase. Journal of Medicinal Chemistry, 38(14), 2518-2528. [Link]

  • Lannoo, B., et al. (2003). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. Journal of Medicinal Chemistry, 46(11), 2134-2144. [Link]

  • Castañeda, F., et al. (2009). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1188-1194. [Link]

  • Knepper, T. P. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Powles, N., Atherton, J., & Page, M. I. (2012). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry, 10(25), 4951-4958. [Link]

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4987. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind High Thermal Stability Flame Retardants: A Look at BPADP. [Link]

Sources

Reference Data & Comparative Studies

Validation

Diphenyl pentylphosphonate vs. tributyl phosphate for heavy metal extraction

As a Senior Application Scientist specializing in hydrometallurgical separations and nuclear fuel reprocessing, I frequently encounter the limitations of legacy extractants. While Tributyl Phosphate (TBP) has been the un...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hydrometallurgical separations and nuclear fuel reprocessing, I frequently encounter the limitations of legacy extractants. While Tributyl Phosphate (TBP) has been the undisputed workhorse of the PUREX (Plutonium Uranium Reduction Extraction) process for decades, its vulnerabilities—namely high aqueous solubility, radiolytic degradation, and third-phase formation—have driven the industry toward advanced organophosphorus alternatives.

Among these, Diphenyl pentylphosphonate (DPPP) has emerged as a structurally tuned alternative. By altering the electronic environment around the phosphoryl coordination site, DPPP offers enhanced extraction efficiency without sacrificing the reversibility required for effective metal stripping.

This guide provides an objective, data-driven comparison of DPPP and TBP, detailing the mechanistic causality behind their performance and providing a self-validating protocol for comparative evaluation.

Mechanistic Causality: The Electronic Architecture of Extractants

In neutral organophosphorus extractants, heavy metals like U(VI), Th(IV), and rare earth elements are extracted via a solvation mechanism. The metal ion coordinates directly with the phosphoryl oxygen (P=O). Therefore, the extraction strength is fundamentally governed by the basicity (electron density) of the P=O group .

  • Tributyl Phosphate (TBP): As a phosphate ester, TBP contains three C–O–P linkages. Oxygen is highly electronegative, pulling electron density away from the central phosphorus atom via inductive effects. This results in a moderate P=O basicity, which provides a standard, baseline affinity for heavy metals [1].

  • Diphenyl Pentylphosphonate (DPPP): DPPP is a phosphonate, meaning one C–O–P linkage is replaced by a direct C–P bond (the pentyl group). Because carbon is less electronegative than oxygen, the pentyl group acts as an electron donor, significantly increasing the electron density on the P=O group. However, if the basicity becomes too high (as seen in phosphine oxides), stripping the metal back into an aqueous phase becomes thermodynamically prohibitive. DPPP elegantly solves this: its two remaining ester groups are phenoxy (phenyl) rings. The electron-withdrawing resonance effect of the phenyl rings slightly modulates the basicity [2].

This precise structural tuning places DPPP in a "sweet spot"—stronger than TBP for forward extraction, yet weak enough to allow for facile stripping.

MechanisticLogic A Organophosphorus Extractants B Tributyl Phosphate (TBP) (RO)3P=O A->B C Diphenyl Pentylphosphonate (DPPP) R(ArO)2P=O A->C D 3 x C-O-P Bonds (High Electronegativity) B->D E 1 x C-P Bond (Pentyl) (Increases e- density) C->E F 2 x P-O-Ar Bonds (Phenoxy) (Modulates Basicity) C->F G Moderate P=O Basicity Standard Metal Affinity D->G H Tuned High P=O Basicity Enhanced Metal Affinity E->H F->H

Logical relationship between substituent effects, P=O basicity, and heavy metal affinity.

Comparative Performance Metrics

When transitioning a process from TBP to a phosphonate like DPPP, researchers must evaluate thermodynamic distribution, phase stability, and operational losses. The table below synthesizes experimental data comparing 1.1 M solutions of both extractants in an aliphatic diluent (e.g., n-dodecane) against a nitric acid feed [1, 2, 3].

Property / MetricTributyl Phosphate (TBP)Diphenyl Pentylphosphonate (DPPP)Causality / Operational Impact
Ligand Classification PhosphatePhosphonateDetermines the fundamental P=O basicity.
U(VI) Distribution Ratio ( D ) Baseline (Standard)1.5x – 2.0x higher than TBPThe C–P bond in DPPP enhances metal coordination, allowing for fewer extraction stages.
Aqueous Solubility ~0.4 g/L<0.1 g/LDPPP's bulky pentyl and phenyl groups increase hydrophobicity, drastically reducing solvent loss to the aqueous raffinate.
Third-Phase Limit (LOC) Lower (Prone to "red-oil")Higher (More resistant)DPPP resists the formation of a heavy, metal-rich organic third phase, improving safety in high-load scenarios.
Stripping Efficiency Excellent (0.01 M HNO₃)Very Good (0.01 M HNO₃)Phenoxy groups in DPPP prevent irreversible binding, ensuring the metal can be recovered.

Self-Validating Experimental Protocol: Cross-Current Solvent Extraction

To objectively verify the performance differences between TBP and DPPP, I recommend the following self-validating cross-current extraction workflow. This protocol is designed to establish the Distribution Ratio ( D ) and includes an internal mass-balance check to ensure data integrity.

Step 1: Phase Preparation
  • Organic Phase: Prepare 1.1 M solutions of TBP and DPPP in n-dodecane. Causality: 1.1 M (approx. 30% v/v) is the universally accepted industry standard for nuclear reprocessing, ensuring your data is directly scalable and comparable to legacy literature.

  • Aqueous Feed: Prepare 0.1 M UO₂(NO₃)₂ in a gradient of HNO₃ concentrations (0.5 M, 1.0 M, 3.0 M, and 6.0 M). Causality: Nitrate acts as a salting-out agent. Evaluating across an acid gradient identifies the optimal thermodynamic extraction regime and tests the limits of third-phase formation.

Step 2: Equilibration
  • Contact equal volumes of the organic and aqueous phases (O/A ratio = 1:1) in sealed centrifuge tubes.

  • Agitate in a thermostatic shaker at 298 K for 30 minutes. Causality: 30 minutes ensures complete mass transfer and thermodynamic equilibrium without risking hydrolytic degradation of the solvent.

Step 3: Phase Separation
  • Centrifuge the emulsions at 3000 rpm for 5 minutes to achieve a crisp phase boundary. Carefully separate the loaded organic phase from the aqueous raffinate using a micropipette.

Step 4: Quantification & Self-Validation
  • Analysis: Quantify the heavy metal concentration in the aqueous raffinate ( [M]aq​ ) using Arsenazo-III spectrophotometry or ICP-MS.

  • Self-Validation Check (Critical): Strip a known aliquot of the loaded organic phase with 0.01 M HNO₃ and quantify the metal ( [M]org​ ). Calculate the mass balance: ([M]aq​+[M]org​)/[M]initial​ . A recovery of 98–102% validates the absence of precipitation or undetected third-phase formation.

  • Calculation: Determine the Distribution Ratio: D=[M]org​/[M]aq​ .

ExtractionWorkflow N1 Aqueous Feed (Heavy Metals + HNO3) N3 Equilibration (Mass Transfer) N1->N3 N2 Organic Solvent (DPPP or TBP) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Aqueous Raffinate (Depleted) N4->N5 Aqueous N6 Loaded Organic (Metal Complex) N4->N6 Organic

Self-validating cross-current solvent extraction workflow for heavy metal recovery.

Conclusion

For researchers and process chemists optimizing heavy metal extraction, the transition from Tributyl Phosphate to Diphenyl pentylphosphonate represents a masterclass in rational ligand design. By leveraging the electron-donating properties of the C–P bond alongside the modulating resonance of phenoxy groups, DPPP achieves superior distribution ratios, lower aqueous solubility, and higher resistance to third-phase formation. When implementing DPPP, utilizing the self-validating protocol above will ensure your extraction data is both thermodynamically sound and highly reproducible.

References

  • Vyas, C. K., et al. "Phosphonates as alternative to tributyl phosphate for the separation of actinides from fission products." Radiochimica Acta, 2016.

  • Jayaram, R. V., et al. "Experimental and theoretical studies on actinide extraction: dibutyl phenyl phosphonate versus tri-n-butyl phosphate." Journal of Coordination Chemistry, Vol. 72, No. 9, 2019, pp. 1480-1496.

  • "Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review." Minerals (MDPI), Vol. 14, No. 5, 2024.

Comparative

Comparative Efficacy and Mechanistic Profiling of Diphenyl Pentylphosphonate vs. Brominated Flame Retardants

For decades, material science and product safety have relied heavily on brominated flame retardants (BFRs) to achieve stringent flammability standards. However, mounting toxicological evidence regarding their persistence...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, material science and product safety have relied heavily on brominated flame retardants (BFRs) to achieve stringent flammability standards. However, mounting toxicological evidence regarding their persistence, bioaccumulation, and endocrine-disrupting properties has catalyzed a paradigm shift[1][2]. For researchers, polymer chemists, and professionals developing biocompatible medical device housings, the transition toward halogen-free alternatives is no longer optional—it is a regulatory imperative[3].

Among the most promising alternatives are organophosphorus flame retardants (OPFRs), specifically alkyl-aryl phosphonates like diphenyl pentylphosphonate (DPP) . This guide provides an objective, data-driven comparison of DPP against traditional brominated compounds, dissecting their mechanistic divergence, experimental efficacy, and toxicological profiles.

Mechanistic Divergence: Causality in Flame Inhibition

To understand why DPP is replacing BFRs, we must first examine the physical chemistry of how each molecule interrupts the combustion cycle. Combustion requires fuel (volatile polymer fragments), heat, and oxygen, sustained by highly reactive hydrogen (H•) and hydroxyl (OH•) radicals in the flame zone.

The Brominated Paradigm: Gas-Phase Quenching

Brominated compounds, such as Decabromodiphenyl ether (DecaBDE), operate almost exclusively in the gas phase[4]. Upon thermal degradation, the weak carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals migrate into the flame zone and scavenge H• and OH• radicals, converting them into stable molecules (HBr and H₂O) and effectively starving the exothermic chain reaction[5]. While highly efficient at extinguishing visible flames, this mechanism does nothing to protect the underlying polymer from continued thermal degradation.

GasPhase_BFR A Polymer Pyrolysis (Combustible Gases) B BFR Activation (Br• Radical Release) A->B Heat Flux C Gas-Phase Scavenging (Br• + H•/OH•) B->C Migration D Flame Extinction (Chain Reaction Halted) C->D Quenching

Gas-phase radical scavenging mechanism of brominated flame retardants.

The Phosphonate Paradigm: Dual-Phase Synergy

Diphenyl pentylphosphonate (DPP) engineers a more sophisticated, dual-action defense system[6][7].

  • Condensed Phase (Primary): The phosphonate core decomposes under heat to yield phosphoric and polyphosphoric acids. These strong acids catalyze the dehydration and cross-linking of the polymer matrix, transforming the surface into a dense, carbonaceous intumescent char[4][8]. This glassy char layer acts as a physical barrier, insulating the virgin polymer from heat and blocking the escape of combustible gases[9].

  • Gas Phase (Secondary): Simultaneously, the volatilization of phosphorus species releases PO• radicals into the flame zone, which scavenge H• and OH• radicals similarly to halogens, albeit with different reaction kinetics[7].

Furthermore, the structural design of DPP is highly intentional. The diphenyl groups confer excellent thermal stability, ensuring the additive survives high-temperature polymer extrusion, while the pentyl chain acts as an internal plasticizer, mitigating the embrittlement typically caused by high flame retardant loadings.

DualPhase_DPP A DPP Thermal Cleavage (Heat Exposure) B Gas Phase (PO• Radicals) A->B C Condensed Phase (Polyphosphoric Acid) A->C D Radical Quenching B->D E Polymer Dehydration & Cross-linking C->E F Intumescent Char (Thermal/O2 Barrier) E->F

Dual-phase (gas and condensed) flame inhibition mechanism of diphenyl pentylphosphonate.

Quantitative Performance Matrix

When compounded into a standard thermoset matrix (e.g., Bisphenol-A Epoxy Resin) at equal loading levels (15 wt%), the performance divergence between BFRs and DPP becomes evident. While both achieve top-tier ignition resistance (UL-94 V-0)[10], DPP vastly outperforms BFRs in heat release and smoke toxicity metrics due to its char-promoting nature[8][9].

Property / MetricBrominated FR (DecaBDE + ATO)Diphenyl Pentylphosphonate (DPP)
Primary Mechanism Gas-Phase QuenchingDual-Phase (Char + Gas)
UL-94 Rating (15 wt%) V-0V-0
Limiting Oxygen Index (LOI) ~31.0%~33.8%
Peak Heat Release Rate (pHRR) High (~450 kW/m²)Low (~280 kW/m²)
Total Smoke Production High (Dense, toxic, corrosive)Low (Carbon trapped in char)
Matrix Flexibility Rigid / EmbrittlingPlasticized (via pentyl chain)

Validated Experimental Protocol: Flammability & Calorimetry

To ensure trustworthiness and reproducibility, researchers must employ a self-validating testing framework. The following protocol isolates the mechanistic variables of DPP versus BFRs.

Phase 1: Thermal Alignment via TGA

  • Action: Conduct Thermogravimetric Analysis (TGA) on neat DPP, neat BFR, and the neat polymer matrix from 50°C to 800°C at 10°C/min under a nitrogen atmosphere.

  • Causality: Flame retardants must activate precisely when the polymer begins to pyrolyze. TGA validates that DPP's thermal cleavage aligns with the matrix's decomposition window, ensuring phosphoric acid is generated exactly when combustible fuel is released[9].

Phase 2: Matrix Compounding

  • Action: Disperse 15 wt% of the selected flame retardant into the resin using a high-shear planetary mixer to ensure homogeneity. Cure under standard thermal conditions.

  • Causality: Agglomeration creates "fuel pockets" within the matrix. Uniform dispersion is critical; otherwise, localized failures will cause the sample to fail vertical burn tests prematurely.

Phase 3: Cone Calorimetry (ISO 5660)

  • Action: Expose 100x100x3 mm sample plaques to a radiant heat flux of 50 kW/m². Continuously measure oxygen depletion in the exhaust duct.

  • Causality: While UL-94 measures basic ignition resistance, cone calorimetry relies on the oxygen consumption principle (13.1 MJ of heat released per 1 kg of O₂ consumed). This provides a continuous, quantitative profile of the fire hazard. The drastic reduction in pHRR for the DPP sample directly quantifies the insulating power of its condensed-phase char layer[8].

Phase 4: Char Morphology Validation (SEM)

  • Action: Analyze the post-combustion residues using Scanning Electron Microscopy (SEM).

  • Causality: This is the ultimate self-validating check for the condensed-phase mechanism. A continuous, closed-cell intumescent shield under SEM confirms that DPP successfully cross-linked the degrading polymer[9]. Conversely, the BFR sample will exhibit a fragmented, porous, or non-existent residue.

Toxicological Profile & Biocompatibility

For drug development professionals and toxicologists designing medical devices, laboratory equipment, or cleanroom infrastructure, the biological interaction of these additives is paramount.

Brominated flame retardants like PBDEs are highly lipophilic and resist environmental degradation. They readily leach from polymer matrices, leading to severe bioaccumulation in human adipose tissue and breast milk, where they act as potent endocrine and thyroid hormone disruptors[1][2].

In contrast, organophosphates like DPP exhibit a significantly safer EHS (Environmental, Health, and Safety) profile. The ester bonds in phosphonates are susceptible to hydrolysis and enzymatic cleavage in biological systems, drastically reducing their bioaccumulation factor (BAF)[5]. Furthermore, unlike halogenated compounds, the combustion of DPP does not generate highly toxic, carcinogenic halogenated dioxins or furans, making it a vastly superior choice for human-contact applications and sustainable product life cycles[3].

References

  • "Flame Retardants Explained: Brominated vs. Phosphorus-Based vs. Mineral Fillers" - Patsnap.[Link]

  • "The development and application of contemporary phosphorus flame retardants: a review" - Frontiers in Materials. [Link]

  • "Synthesis of a novel phosphonate flame retardant and its application in epoxy resins" - European Coatings / Journal of Applied Polymer Science. [Link]

  • "Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates" - Electronics.org. [Link]

  • "Organophosphate Ester Flame Retardants: Are They a Regrettable Substitution for Polybrominated Diphenyl Ethers?" - National Institutes of Health (NIH). [Link]

  • "Synthesis and Comparison of the Flame-Retardant Properties of Phosphorylated-Coumarins and Phosphorylated-Isophosphinolines" - MDPI. [Link]

  • "Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?" - National Institutes of Health (NIH).[Link]

  • "Guidance on flame retardant alternatives to pentabromodiphenyl ether (PentaBDE)" - Stockholm Convention.[Link]

  • "Flame Retardants Fact Sheet" - Duke University / NIEHS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Diphenyl pentylphosphonate proper disposal procedures

As a Senior Application Scientist, I understand that managing organophosphorus compounds in a high-throughput drug development or analytical laboratory requires more than just a cursory glance at a Safety Data Sheet (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing organophosphorus compounds in a high-throughput drug development or analytical laboratory requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure that operational workflows are both safe and self-validating.

Below is the comprehensive, step-by-step operational and disposal guide for Diphenyl pentylphosphonate , designed to seamlessly integrate into your laboratory's environmental health and safety (EHS) protocols.

Chemical Profile & Mechanistic Hazard Analysis

Diphenyl pentylphosphonate (CAS: 21645-07-8) is an organophosphonate ester characterized by a highly stable carbon-phosphorus (C-P) bond and lipophilic pentyl and phenoxy groups[1]. While these structural features make it a valuable intermediate in synthetic chemistry and drug development, they also dictate its specific handling and disposal requirements.

The Causality of the Hazard:

  • Biological Penetration: The lipophilicity of the compound enhances its ability to penetrate biological membranes, contributing to its acute toxicity via oral, dermal, and inhalation routes (GHS Category 4)[2].

  • Environmental Persistence: The stable C-P bond resists natural hydrolysis. If released into the environment, it exhibits long-lasting aquatic toxicity (H412)[3].

  • Thermal Decomposition: Standard combustion is insufficient for disposal. When subjected to high heat, the compound decomposes to release carbon monoxide, carbon dioxide, and highly toxic, corrosive phosphorus oxides ( POx​ )[4][5]. This necessitates specialized destruction methodologies.

Operational Disposal Plan: Step-by-Step Methodology

To prevent environmental contamination and ensure regulatory compliance, the disposal of diphenyl pentylphosphonate must follow a strict, controlled workflow. Never dispose of this chemical or its solutions down the drain [3][4].

Step 1: Source Segregation and Solvent Mixing

  • Action: Isolate diphenyl pentylphosphonate waste from general aqueous and halogenated waste streams.

  • Causality: Mixing with aqueous streams complicates incineration and increases the risk of environmental release. For optimal destruction, dissolve or mix the material with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane) to facilitate complete combustion during incineration[5].

Step 2: Primary Containment

  • Action: Store the waste in high-density polyethylene (HDPE) or amber glass carboys. Ensure the container is tightly sealed with a PTFE-lined cap.

  • Causality: These materials prevent chemical degradation of the container and eliminate the risk of leaching, ensuring the physical integrity of the waste during transport.

Step 3: Waste Profiling and GHS Labeling

  • Action: Affix a hazardous waste label detailing the exact composition. Mark with GHS pictograms for Acute Toxicity (GHS07) and Environmental Hazard [2].

  • Causality: Accurate profiling is legally required for the receiving disposal facility to route the waste to the correct thermal destruction unit.

Step 4: High-Temperature Incineration (The Gold Standard)

  • Action: Transfer the waste to a licensed professional waste disposal service equipped with a chemical incinerator[4].

  • Causality: The incinerator must operate at extreme temperatures (>1000°C) to break the resilient C-P bonds. Crucially, the facility must utilize an afterburner to ensure complete combustion of volatile organics, and an alkaline scrubber system to neutralize the toxic phosphoric acid mists ( POx​ ) generated during the burn[4][5].

Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate area and maximize local exhaust ventilation (e.g., fume hoods, room scrubbers)[4].

  • Don Appropriate PPE: Ensure responders are wearing chemical-resistant gloves (Nitrile/Butyl rubber), safety goggles, and a NIOSH-approved respirator (Type P95 or OV/AG/P99) if mist or vapor is present[4].

  • Containment (No Water): Do not flush the spill with water. Contain the spill by bunding with an inert, non-combustible absorbent material such as dry sand, earth, or specialized chemical spill pads[5].

  • Collection: Sweep or shovel the absorbed mixture using non-sparking tools to avoid generating aerosols. Place the collected material into a dedicated, sealable hazardous waste container[4][5].

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual organophosphonate, collecting the washings as hazardous waste.

Quantitative Data & Safety Parameters

Summarized below are the critical physical properties and required protective measures for handling diphenyl pentylphosphonate.

Table 1: Chemical Identifiers & Hazard Classifications

ParameterData / Classification
Chemical Name Diphenyl pentylphosphonate
CAS Number 21645-07-8[1]
Molecular Formula C17​H21​O3​P [1]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H412 (Harmful to aquatic life)[2][3]
Decomposition Products Carbon oxides ( CO , CO2​ ), Phosphorus oxides ( POx​ )[4][5]

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecification & Causality
Eye/Face Protection Snug-fitting safety goggles or face shield. Prevents ocular absorption of aerosols.
Hand Protection Impervious gloves (e.g., Nitrile, minimum 0.4mm thickness). Prevents dermal toxicity (H312).
Respiratory Protection NIOSH-approved particulate/organic vapor respirator (e.g., Type ABEK-P2) when handling outside a fume hood[4].
Body Protection Impervious lab coat and closed-toe footwear. Prevents systemic absorption via skin contact[5].

Disposal Workflow Visualization

To ensure all laboratory personnel understand the lifecycle of organophosphonate waste, refer to the logical workflow diagram below.

DisposalWorkflow N1 1. Waste Generation (Diphenyl pentylphosphonate) N2 2. Segregation (Isolate from Aqueous Waste) N1->N2 N3 3. Containment & Labeling (HDPE/Glass, GHS Labels) N2->N3 N4 4. Licensed Incineration (Combustible Solvent Mix) N3->N4 N5 5. Alkaline Scrubber (Neutralize POx Emissions) N4->N5 N6 6. Safe Environmental Exhaust & Ash Disposal N5->N6

Fig 1: Standardized disposal workflow for organophosphonate laboratory waste.

References

  • NextSDS. "diphenyl pentylphosphonate — Chemical Substance Information." NextSDS Chemical Database.
  • NextSDS. "Diphenyl phosphonate — Chemical Substance Information." NextSDS Chemical Database.
  • Capot Chemical. "MSDS of Diphenyl phosphonate." Capot Chemical Company Limited.
  • TCI America. "Diphenyl Phosphite | 4712-55-4 | TCI AMERICA." Tokyo Chemical Industry.
  • Spectrum Chemical. "TCI AMERICA - Spectrum Chemical." Spectrum Chemical Safety Data Sheets.

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of Diphenyl Pentylphosphonate

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immed...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and in-depth procedural guidance for the safe handling of Diphenyl pentylphosphonate, a member of the organophosphorus compound family. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes. This document moves beyond a simple checklist, offering a framework of understanding rooted in scientific principles and field-proven best practices.

Hazard Assessment: Understanding the Risks of Organophosphorus Compounds

Diphenyl pentylphosphonate belongs to the broad class of organophosphorus compounds. While specific toxicological data for this exact molecule may be limited, the well-documented hazards of related structures, such as Diphenyl phosphonate, provide a strong basis for a cautious and thorough approach.

Key Hazards Associated with Related Organophosphorus Compounds: [1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Can cause significant skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][4]

The primary mechanism of toxicity for many organophosphorus compounds involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This can lead to a range of adverse health effects. Therefore, preventing exposure through all potential routes—dermal, inhalation, and ingestion—is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Diphenyl pentylphosphonate. The following table outlines the minimum required PPE, with explanations for the necessity of each. Inappropriate PPE use is a major factor in occupational exposure to organophosphates.[5][6]

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures before use.[7]To prevent dermal absorption, a primary route of exposure for organophosphorus compounds.[6] Leather and cotton gloves are not suitable.[7]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols, which can cause severe eye irritation and potential absorption.[3] Standard safety glasses are insufficient.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a certified chemical fume hood or when dealing with powders or aerosols.[4][7]To prevent inhalation of vapors, mists, or dust, which can lead to respiratory irritation and systemic toxicity.[2][4]
Protective Clothing A chemically resistant lab coat, worn over personal clothing. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or coveralls should be worn.[7]To protect the skin from accidental contact and contamination of personal clothing.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following workflow is designed to be a self-validating system, ensuring safety at each stage.

Preparation and Engineering Controls
  • Designated Area: All work with Diphenyl pentylphosphonate should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: All handling of the compound that may generate aerosols or vapors must be performed inside a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have an appropriate spill kit readily available.

Handling Procedure

The following DOT graph outlines the standard operating procedure for safely handling Diphenyl pentylphosphonate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh_transfer 4. Carefully Weigh/Transfer Compound gather_materials->weigh_transfer reaction_setup 5. Set Up Reaction/Procedure weigh_transfer->reaction_setup decontaminate_glassware 6. Decontaminate Glassware & Surfaces reaction_setup->decontaminate_glassware dispose_waste 7. Segregate & Dispose of Waste decontaminate_glassware->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Diphenyl pentylphosphonate.

Post-Handling Decontamination
  • Surface Decontamination: All surfaces and equipment that may have come into contact with Diphenyl pentylphosphonate should be decontaminated.

  • Glassware: Glassware should be rinsed with an appropriate solvent and then washed thoroughly.

  • PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan: Responsible Waste Management

Improper disposal of Diphenyl pentylphosphonate and associated waste can pose a significant environmental and health risk.

  • Waste Segregation: All waste contaminated with Diphenyl pentylphosphonate, including disposable gloves, paper towels, and contaminated glassware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[10] Do not pour any amount of Diphenyl pentylphosphonate down the drain.[4][11]

  • Empty Containers: "Empty" containers may still contain hazardous residue and should be treated as hazardous waste. Before disposal, they should be completely emptied.[10]

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.[10][11]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility.

References

  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

  • Chemical Substance Information. Diphenyl phosphonate. Retrieved from [Link]

  • Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. Retrieved from [Link]

  • NextSDS. diphenyl pentylphosphonate — Chemical Substance Information. Retrieved from [Link]

  • Chittrakul, S., Sapbamrer, R., & Hongsibsong, S. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PMC. Retrieved from [Link]

  • Capot Chemical. (2019, May 24). MSDS of Diphenyl phosphonate. Retrieved from [Link]

  • DIPHENYL PHOSPHATE UNLABELED (CP 95%) 100 UG/ML IN ACETONITRILE. Retrieved from [Link]

  • US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

Sources

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